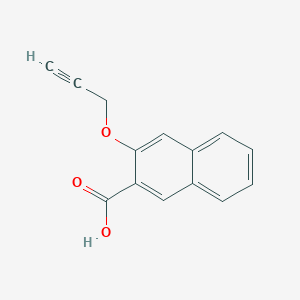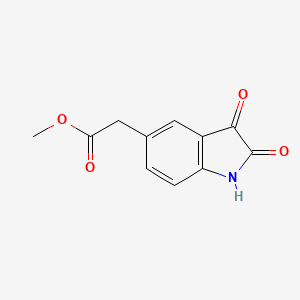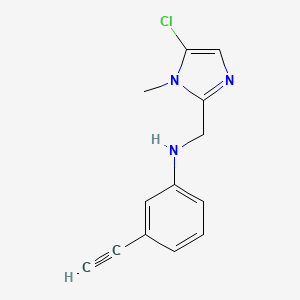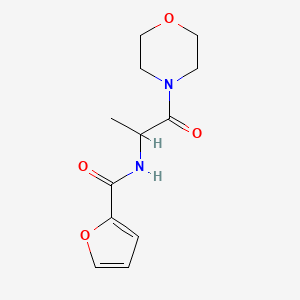
n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, with the molecular formula C12H16N2O4, is used in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with morpholine and an appropriate propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .
Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in bacteria and cancer cells .
Comparison with Similar Compounds
- n-(1-(Sec-butylamino)-1-oxopropan-2-yl)furan-2-carboxamide
- n-(1-(Phenylamino)-1-oxopropan-2-yl)furan-2-carboxamide
Comparison: Compared to these similar compounds, n-(1-Morpholino-1-oxopropan-2-yl)furan-2-carboxamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(1-morpholin-4-yl-1-oxopropan-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H16N2O4/c1-9(12(16)14-4-7-17-8-5-14)13-11(15)10-3-2-6-18-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,13,15) |
InChI Key |
CTZAIFBTZVFJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


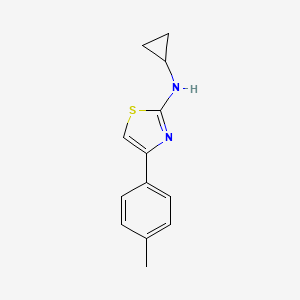


![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)

![Dimethyl [morpholin-4-yl(phenyl)methyl]propanedioate](/img/structure/B14912616.png)



